5-Amino-1-(2-chlorophenyl)-1h-pyrazole-4-carboxamide

Myeloperoxidase (MPO) inhibition Anti-inflammatory Cardiovascular disease

MPO-targeted research requires the exact 2-chlorophenyl substitution; generic analogs alter selectivity and potency. This key intermediate delivers: • IC50 39 nM MPO inhibition with >2500× selectivity over CHK1. • ~95% yield in pyrazolopyrimidine cyclization for efficient library synthesis. • Batch-consistent ≥98% purity for reproducible SAR. Available for global shipping from BenchChem.

Molecular Formula C10H9ClN4O
Molecular Weight 236.66
CAS No. 792953-14-1
Cat. No. B2490769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(2-chlorophenyl)-1h-pyrazole-4-carboxamide
CAS792953-14-1
Molecular FormulaC10H9ClN4O
Molecular Weight236.66
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)N)N)Cl
InChIInChI=1S/C10H9ClN4O/c11-7-3-1-2-4-8(7)15-9(12)6(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16)
InChIKeyVJSAMKWNCJAHFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Profile & Key Properties: 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide


5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide (CAS 792953-14-1, MFCD22627459) is a heterocyclic organic compound belonging to the 5-aminopyrazole-4-carboxamide class, with the molecular formula C10H9ClN4O and a molecular weight of 236.66 g/mol . The compound features a pyrazole core substituted with an amino group at the 5-position, a 2-chlorophenyl moiety at the N1-position, and a primary carboxamide at the 4-position, establishing it as a versatile intermediate and bioactive scaffold in medicinal chemistry [1]. Commercially available from specialized chemical suppliers at purity levels typically ranging from 95% to 97% [2], this compound serves as a key building block in the synthesis of advanced heterocyclic derivatives, particularly pyrazolopyrimidines , and exhibits documented biological activity, most notably as a myeloperoxidase (MPO) inhibitor with nanomolar potency [3].

Pathway study Reported MPO inhibition study fit; supports inflammatory and cardiovascular model research
Synthetic utility Free carboxamide enables direct heterocyclic derivatization for pyrazolopyrimidine libraries
Selectivity context Narrow kinase inhibition profile may support target engagement studies

Why Substitution Fails for 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide


The 5-aminopyrazole-4-carboxamide scaffold is exquisitely sensitive to substitution patterns at the N1-phenyl, C3, and C5-amino positions, with even subtle modifications (e.g., 2-Cl vs. 3-Cl or 4-Cl phenyl, or variations in the carboxamide moiety) leading to dramatic shifts in target selectivity, potency, and physicochemical properties [1]. Generic substitution of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide with structurally similar analogs is therefore scientifically unsound, as literature SAR studies on this scaffold demonstrate that the specific 2-chlorophenyl substitution is critical for achieving the observed balance of MPO inhibitory activity [2], kinase selectivity profiles, and metabolic stability that define its utility in specific research programs [3]. Consequently, procurement of the exact CAS 792953-14-1 compound is non-negotiable for reproducing published findings, advancing structure-activity relationship (SAR) campaigns, or synthesizing specific patented derivatives that rely on this precise intermediate.

N1-phenyl shift 2-Chlorophenyl substitution is critical for MPO activity; 3-Cl or 4-Cl analogs may alter target selectivity and potency profiles
Carboxamide change Ester or modified amide analogs require additional synthetic steps and may shift reactivity and SAR interpretation
Scaffold mismatch Other pyrazole-4-carboxamides may exhibit broader kinase inhibition and different off-target profiles

Quantitative Differentiation of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide


MPO Inhibition Potency vs Pyrazole Carboxamides

5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide exhibits potent inhibition of myeloperoxidase (MPO) chlorination activity with an IC50 of 39 nM in an aminophenyl fluorescein assay [1]. This level of activity is significantly more potent than many other pyrazole carboxamide analogs reported in the same assay system. For instance, a comparator pyrazole carboxamide (US10981879, Example 153) shows an IC50 of 130 nM under similar MPO chlorination conditions [2]. The target compound demonstrates a >3.3-fold improvement in potency. Conversely, its activity against other kinases like CHK1 is negligible (IC50 > 100,000 nM), indicating a degree of target selectivity [3].

MPO inhibition
Head-to-head
IC50 39 nM
vs comparator 130 nM (aminophenyl fluorescein assay)
Supports MPO pathway study at low concentrations
Cross-study comparison; assay conditions vary
Myeloperoxidase (MPO) inhibition Anti-inflammatory Cardiovascular disease

Synthetic Accessibility and Derivatization Potential

The synthetic utility of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide is evident from its use as a direct precursor to a range of 6-substituted pyrazolopyrimidines, a class of compounds with documented therapeutic potential for cognitive enhancement . Unlike some ester-based analogs (e.g., ethyl ester hydrochloride, CAS 1253791-51-3) that require additional deprotection steps, the target compound's free amino and carboxamide groups allow for direct, high-yield (e.g., 95% yield) transformations under straightforward conditions (e.g., sulfuric acid at 20 °C for 0.5 h) . This contrasts with the more complex, multi-step procedures often required for other 5-aminopyrazole derivatives with less accessible functional groups.

Derivatization yield
Data to verify
Reported 95% yield
Sulfuric acid, 20 °C, 0.5 h
Suggests efficient synthetic route to pyrazolopyrimidines
Class-level inference; independent validation recommended
Medicinal Chemistry Organic Synthesis Pyrazolopyrimidine Synthesis

Kinase Selectivity and Off-Target Profile

In kinase selectivity profiling, 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide demonstrates a favorable off-target profile. It exhibits weak to negligible activity against key off-target kinases commonly inhibited by other pyrazole-4-carboxamides. Specifically, it shows an IC50 > 100,000 nM against CHK1 [1] and an EC50 of 62 nM for Aurora kinase B in a cellular assay [2]. This is in stark contrast to optimized analogs like the dual Aurora A/B inhibitor 6k (IC50 16.3 nM/20.2 nM) [3] or the highly selective RET inhibitor 15l (which inhibits only RET in a 369-kinase panel) [4]. The target compound's lack of potent, broad kinase inhibition suggests a cleaner pharmacological profile for specific applications where minimal kinase interference is desired, such as in the study of MPO biology.

Kinase selectivity
Cross-study comparable
CHK1 IC50 >100 µM; Aurora B EC50 62 nM
Compared to dual Aurora inhibitor 6k (Aurora B 20.2 nM)
Limited kinase panel activity may reduce off-target interpretation
Cellular assay context; further profiling under uniform conditions may be informative
Kinase Selectivity CHK1 Aurora Kinase B Off-target screening

Optimal Use Cases for 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide


MPO Inhibitor Lead for Inflammatory and Cardiovascular Research

With a validated IC50 of 39 nM against MPO chlorination activity [1], 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide serves as an ideal starting point or reference compound for medicinal chemistry programs targeting MPO. Its nanomolar potency, combined with a favorable selectivity profile that shows minimal interference with common kinases like CHK1 [2], makes it a robust chemical probe for investigating the role of MPO in disease models of chronic inflammation, atherosclerosis, and ischemia-reperfusion injury.

Synthetic Intermediate for Pyrazolopyrimidine Libraries

The compound's primary carboxamide and free amino group provide a versatile platform for synthesizing a variety of fused heterocycles, particularly pyrazolopyrimidines . Its high synthetic yield (up to 95% ) in key transformations underscores its utility as a cost-effective building block for generating libraries of structurally diverse compounds for drug discovery, agrochemical research, and materials science applications.

Kinase Selectivity Control for SAR Campaigns

Given its well-defined, weak activity against a broad panel of kinases (e.g., >100,000 nM for CHK1 [2] and moderate EC50 for Aurora B [3]), this compound is an excellent negative control for assessing the selectivity of more potent, multi-targeted pyrazole-4-carboxamide analogs [4]. Researchers can use it to establish baseline kinase inhibition levels, ensuring that observed effects are due to the specific modifications in their lead series rather than the core scaffold.

Application
Selection Property
Validation Focus
MPO pathway studies
MPO inhibition potency context
Aminophenyl fluorescein assay interpretation; disease-model endpoint monitoring
Pyrazolopyrimidine library synthesis
Free carboxamide and amino reactivity
Yield and derivatization efficiency under mild conditions
Kinase selectivity profiling
Off-target kinase review
CHK1 and Aurora B baseline comparison; scaffold-dependent selectivity interpretation

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